molecular formula C16H18O3 B14684126 6-(2-(Acetyloxy)ethyl)-2,5,7-trimethyl-1H-inden-1-one CAS No. 35938-45-5

6-(2-(Acetyloxy)ethyl)-2,5,7-trimethyl-1H-inden-1-one

Cat. No.: B14684126
CAS No.: 35938-45-5
M. Wt: 258.31 g/mol
InChI Key: XPWAPSSAUWHDQE-UHFFFAOYSA-N
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Description

6-(2-(Acetyloxy)ethyl)-2,5,7-trimethyl-1H-inden-1-one is an organic compound characterized by its unique structure, which includes an acetyloxy group and a trimethyl-substituted indene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(Acetyloxy)ethyl)-2,5,7-trimethyl-1H-inden-1-one typically involves the esterification of an appropriate alcohol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine . The reaction conditions often require mild temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2-(Acetyloxy)ethyl)-2,5,7-trimethyl-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

6-(2-(Acetyloxy)ethyl)-2,5,7-trimethyl-1H-inden-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2-(Acetyloxy)ethyl)-2,5,7-trimethyl-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical processes. The trimethyl-substituted indene core can interact with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-(Acetyloxy)ethyl)-2,5,7-trimethyl-1H-inden-1-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

CAS No.

35938-45-5

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

IUPAC Name

2-(2,4,6-trimethyl-3-oxoinden-5-yl)ethyl acetate

InChI

InChI=1S/C16H18O3/c1-9-7-13-8-10(2)16(18)15(13)11(3)14(9)5-6-19-12(4)17/h7-8H,5-6H2,1-4H3

InChI Key

XPWAPSSAUWHDQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1CCOC(=O)C)C)C(=O)C(=C2)C

Origin of Product

United States

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